molecular formula C6H5Cl2N B048054 3,6-Dichloro-2-methylpyridine CAS No. 123280-64-8

3,6-Dichloro-2-methylpyridine

Cat. No. B048054
CAS RN: 123280-64-8
M. Wt: 162.01 g/mol
InChI Key: SXDFGRKJVDBFML-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methylpyridine is a chemical compound with the molecular formula C6H5Cl2N . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloro-2-methylpyridine is represented by the InChI code 1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 . The molecular weight of the compound is 162.02 .

Scientific Research Applications

Safety and Hazards

The safety information for 3,6-Dichloro-2-methylpyridine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Biochemical Pathways

3,6-Dichloro-2-methylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . The downstream effects of this reaction include the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its efficacy and potential for side effects .

Result of Action

The result of the action of 3,6-Dichloro-2-methylpyridine is the formation of new carbon-carbon bonds through the SM cross-coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .

Action Environment

The action of 3,6-Dichloro-2-methylpyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction in which it participates is known to be exceptionally mild and tolerant of various functional groups . This suggests that the reaction, and thus the action of 3,6-Dichloro-2-methylpyridine, can occur in a variety of environmental conditions .

properties

IUPAC Name

3,6-dichloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDFGRKJVDBFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358845
Record name 3,6-dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-methylpyridine

CAS RN

123280-64-8
Record name 3,6-dichloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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